molecular formula C9H9NO4 B12893034 1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate CAS No. 62291-40-1

1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate

Cat. No.: B12893034
CAS No.: 62291-40-1
M. Wt: 195.17 g/mol
InChI Key: AVEDYNQCDFZBJP-UHFFFAOYSA-N
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Description

1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate typically involves a multi-step process. One common method starts with the preparation of a suitable precursor, such as pyroglutamate esters. The precursor undergoes a series of reactions, including cyclization and acylation, to form the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate is unique due to its specific bicyclic structure and the presence of the acetate group

Properties

CAS No.

62291-40-1

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

(1,3-dioxo-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-yl) acetate

InChI

InChI=1S/C9H9NO4/c1-4(11)14-6-3-2-5-7(6)9(13)10-8(5)12/h6H,2-3H2,1H3,(H,10,12,13)

InChI Key

AVEDYNQCDFZBJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2=C1C(=O)NC2=O

Origin of Product

United States

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